molecular formula C11H8N4O2 B2915849 N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide CAS No. 2034238-27-0

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2915849
CAS No.: 2034238-27-0
M. Wt: 228.211
InChI Key: YULCRPVHFBCROW-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and isoxazole. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is unique due to its combination of pyrazolo[1,5-a]pyridine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCRPVHFBCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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